molecular formula C12H20N2O B2361932 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol CAS No. 87581-63-3

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B2361932
CAS No.: 87581-63-3
M. Wt: 208.305
InChI Key: CNMBNEPIUAUAAW-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a synthetic intermediate of significant interest in medicinal chemistry, built around the privileged 3,5-dimethylpyrazole scaffold. The pyrazole heterocycle is a five-membered ring structure with two adjacent nitrogen atoms and is a fundamental pharmacophore in drug discovery . This specific compound is designed for research and development applications, particularly in the design of novel therapeutic agents. The core structural feature of this molecule—the 3,5-dimethylpyrazole moiety—is recognized as a critical element for biological activity. Research indicates that this substitution pattern is essential for optimal interaction with certain biological targets; for instance, studies on related pharmacophores have demonstrated that the 3,5-dialkyl substitution on the pyrazole ring is crucial for potent inhibitory activity, while mono- or unsubstituted analogues show a complete loss of efficacy . This highlights the strategic value of the 3,5-dimethyl group in your research. Key Research Applications and Value: • Cancer Therapeutics Development: The pyrazole scaffold is extensively investigated for its anticancer potential. Numerous pyrazole-based derivatives have demonstrated potent cytotoxic effects against a diverse range of human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer), with activities reported in the low micromolar to nanomolar range (e.g., IC50 = 0.28 µM) . This compound serves as a versatile building block for constructing such potential anticancer agents. • Anti-Inflammatory Drug Discovery: Pyrazole-based molecules are well-established in inflammation research. This compound can be utilized to develop novel non-steroidal anti-inflammatory drug (NSAID) candidates or inhibitors of inflammatory enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing chronic inflammatory conditions . • SAR (Structure-Activity Relationship) Studies: This chemical serves as an ideal precursor for conducting SAR studies. Researchers can systematically modify the cyclohexanol moiety or the pyrazole nitrogen atoms to explore and optimize interactions with biological targets, thereby elucidating the structural requirements for potency and selectivity . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-8-11(2)14(13-10)9-12(15)6-4-3-5-7-12/h8,15H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMBNEPIUAUAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The compound features a cyclohexanol backbone with a 3,5-dimethylpyrazole moiety linked via a methylene bridge. The presence of hydroxyl and pyrazole groups necessitates careful control of reaction conditions to avoid undesired side reactions such as oxidation or ring-opening.

General Synthetic Pathways

Synthetic routes are broadly classified into:

  • Direct alkylation of 3,5-dimethylpyrazole with cyclohexanol derivatives.
  • Cyclization of pre-functionalized intermediates.
  • Post-functionalization of pyrazole precursors.

Detailed Preparation Methods

Alkylation of Cyclohexanol with 3,5-Dimethylpyrazole

This method involves the reaction of 3,5-dimethylpyrazole with a cyclohexanol derivative bearing a leaving group (e.g., bromide or tosylate).

Example Protocol (Adapted from EP3239145B1):
  • Substrate Preparation : Cyclohexanol is converted to its corresponding bromide using hydrobromic acid (HBr) in the presence of sulfuric acid.
  • Alkylation : The cyclohexyl bromide reacts with 3,5-dimethylpyrazole in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.
  • Workup : The crude product is purified via recrystallization from ethanol/water mixtures.

Key Data :

Parameter Value Source
Yield 68–72%
Solvent Dimethylformamide
Temperature 80°C

Cyclization of Bifunctional Intermediates

A two-step approach involving the formation of a methylene-linked intermediate followed by cyclization:

  • Intermediate Synthesis :
    • 3,5-Dimethylpyrazole is treated with formaldehyde and cyclohexanone under acidic conditions to form a Mannich base.
  • Cyclization :
    • The Mannich base undergoes intramolecular cyclization in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

Reaction Conditions :
$$
\text{Mannich Base} + \text{Base} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$
Optimization Notes :

  • Excess formaldehyde improves yield but risks polymerization side reactions.
  • Cyclohexanone acts as both reactant and solvent in some protocols.

Catalytic Hydrogenation of Pyrazole Ketones

A less common but high-yield method involves the reduction of a ketone precursor:

  • Ketone Synthesis :
    • 3,5-Dimethylpyrazole is condensed with cyclohexanone derivatives to form a ketone intermediate.
  • Reduction :
    • Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under 3–5 bar H₂ pressure.

Performance Metrics :

Parameter Value Source
Yield 85–89%
Catalyst Loading 5 wt% Pd/C
Pressure 3 bar

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol/water (7:3 v/v) is preferred for high-purity crystals.
  • Yield Loss : ~10–15% during recrystallization due to solubility limitations.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.70 (m, cyclohexyl), 2.25 (s, pyrazole-CH₃), 4.10 (s, -CH₂-).
  • IR : Broad O-H stretch at 3250 cm⁻¹, C=N stretch at 1550 cm⁻¹.

Challenges and Optimization

Side Reactions

  • Oxidation : The hydroxyl group is prone to oxidation under basic conditions, necessitating inert atmospheres.
  • Isomerization : Uncontrolled temperatures during alkylation may lead to regioisomeric byproducts.

Scalability Considerations

  • Catalytic Hydrogenation : While high-yielding, Pd/C costs limit industrial adoption.
  • Solvent Recovery : DMF and ethanol are recycled in closed-loop systems to reduce costs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative)
Direct Alkylation 68–72 95–98 Low
Cyclization 75–80 90–95 Moderate
Catalytic Reduction 85–89 98–99 High

Trade-offs :

  • Catalytic reduction offers superior yield and purity but requires specialized equipment.
  • Direct alkylation is cost-effective but less efficient.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The compound may also interact with biological membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The compound shares a pyrazole core with analogs such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules (2012)) . Key differences include:

  • Substituents on Pyrazole: The target compound features 3,5-dimethyl groups, whereas 7a and 7b incorporate hydroxy and amino groups.
  • Bridging Group: A methylene (-CH₂-) bridge links the pyrazole to cyclohexanol in the target compound, while 7a and 7b use a methanone (-C=O) bridge to connect pyrazole to thiophene derivatives.
  • Secondary Heterocycle: The target compound’s cyclohexanol provides a hydroxyl group for hydrogen bonding, contrasting with 7a/7b’s thiophene rings bearing cyano, amino, or ester functionalities.
Table 1: Structural Comparison
Compound Pyrazole Substituents Bridging Group Secondary Structure Key Functional Groups
Target Compound 3,5-Dimethyl -CH₂- Cyclohexanol -OH (cyclohexanol)
7a 5-Amino-3-hydroxy -C=O- 2,4-Diamino-3-cyanothiophene -NH₂, -CN, thiophene
7b 5-Amino-3-hydroxy -C=O- Ethyl 2,4-diaminothiophene-3-carboxylate -NH₂, -COOEt, thiophene

Biological Activity

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, structural characteristics, and various biological activities such as antimicrobial, antifungal, and anti-inflammatory effects.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H21N5SC_{14}H_{21}N_5S. The synthesis typically involves the reaction of 3,5-dimethylpyrazole with cyclohexanone derivatives under controlled conditions. The structural analysis reveals that the compound features a cyclohexyl ring and a pyrazole moiety, which are linked through a methylene bridge.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight291.42 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Dihedral Angle88.16°
Density1.272 mg/m³

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against a range of bacterial strains and found that certain derivatives demonstrated potent inhibitory effects on bacterial growth.

Antifungal Activity

In vitro studies have shown that some synthesized pyrazole carboxamides exhibit notable antifungal activity. For instance, compounds similar to this compound were tested against phytopathogenic fungi such as Fusarium solani and Botrytis cinerea. The results indicated effective inhibition of fungal growth, suggesting potential applications in agricultural settings .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored. One study highlighted that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This activity suggests that these compounds may serve as potential therapeutic agents for inflammatory diseases .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Evaluation of Antifungal Properties

In another case study focusing on antifungal activity, researchers synthesized a series of pyrazole derivatives and assessed their efficacy against several fungal strains. The findings revealed that certain derivatives had an MIC below 50 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides, indicating strong antifungal potential .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol?

The compound is typically synthesized via alkylation of cyclohexanol derivatives using 3,5-dimethylpyrazole-containing reagents. For example, coupling cyclohexanol with a pyrazole-methyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Reaction optimization may involve controlling steric hindrance from the pyrazole’s methyl groups and ensuring regioselectivity during substitution .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR can identify the cyclohexanol hydroxyl proton (δ ~2.5 ppm) and the pyrazole ring’s methyl groups (δ ~2.3 ppm).
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in related pyrazole derivatives (e.g., bond angles and torsion angles in the cyclohexanol-pyrazole linkage) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (C₁₃H₂₀N₂O) .

Q. What are the key challenges in purifying this compound?

Due to the compound’s hydrophobicity and potential for forming hydrogen bonds, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required. Recrystallization from ethanol/water mixtures may improve purity, though solubility limitations necessitate careful solvent selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products often arise from incomplete alkylation or oxidation of the cyclohexanol moiety. Key optimizations include:

  • Temperature control : Maintaining temperatures below 80°C to prevent cyclohexanol dehydration.
  • Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Inert atmosphere : Preventing oxidation by conducting reactions under nitrogen .

Q. What analytical methods are suitable for resolving contradictory spectral data (e.g., NMR splitting patterns)?

Discrepancies in NMR data may arise from conformational flexibility in the cyclohexanol ring or dynamic effects. Solutions include:

  • Variable-temperature NMR : To observe coalescence of split signals.
  • DFT calculations : Comparing experimental chemical shifts with computational models to identify dominant conformers .
  • 2D NMR (COSY, NOESY) : Mapping through-space interactions to confirm substituent positions .

Q. How can the bioactivity of this compound be evaluated in antimicrobial studies?

Methodologies include:

  • MIC assays : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Time-kill kinetics : Assessing bactericidal activity over 24 hours.
  • Synergy studies : Combining with standard antibiotics (e.g., ciprofloxacin) to evaluate enhanced efficacy .

Q. What strategies are recommended for analyzing oxidative stress modulation by this compound?

Advanced protocols involve:

  • Total Antioxidant Capacity (TAC) : Measuring ROS scavenging via ABTS or DPPH assays.
  • Total Oxidative Stress (TOS) : Quantifying lipid peroxidation (e.g., malondialdehyde levels) in cell cultures.
  • Gene expression profiling : Using qPCR to assess antioxidant enzymes (e.g., SOD, catalase) .

Data Interpretation & Experimental Design

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

Variability may stem from differences in membrane permeability or metabolic activity. Solutions include:

  • Dose-response normalization : Expressing IC₅₀ values relative to cell viability controls.
  • Mechanistic studies : Using flow cytometry to differentiate apoptosis vs. necrosis .

Q. What computational tools can predict the compound’s reactivity in novel reactions?

Retrosynthetic analysis tools like Pistachio or Reaxys can propose pathways based on analogous pyrazole derivatives. For example, predicting nucleophilic substitution sites or hydrogen-bonding interactions .

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